molecular formula C9H8BrNO2 B6161965 4-bromo-3-formyl-N-methylbenzamide CAS No. 1289208-90-7

4-bromo-3-formyl-N-methylbenzamide

Cat. No. B6161965
CAS RN: 1289208-90-7
M. Wt: 242.1
InChI Key:
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Description

4-Bromo-3-formyl-N-methylbenzamide, also known as 4-Bromo-3-formyl-N-methylbenzamide, is an organic compound with the chemical formula C9H8BrNO2. It is a white crystalline solid that is soluble in water and ethanol. 4-Bromo-3-formyl-N-methylbenzamide is used in a variety of scientific and industrial applications. It has been studied for its potential use in cancer therapy, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential drug to treat Alzheimer's disease.

Mechanism of Action

4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. It does this by binding to the active site of the enzyme and blocking it from performing its normal function. Additionally, 4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been found to reduce the levels of amyloid-beta peptide. This is thought to be due to its ability to interact with the amyloid-beta peptide, preventing it from forming plaques in the brain.
Biochemical and Physiological Effects
4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This inhibition has been linked to the inhibition of tumor growth. Additionally, 4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been found to reduce the levels of amyloid-beta peptide, which is thought to be a major contributor to the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for experiments. Additionally, it can be used in a variety of experiments, including those related to cancer and Alzheimer's disease. One limitation is that it is a relatively unstable compound, making it difficult to store for long periods of time.

Future Directions

There are a variety of potential future directions for 4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide. One potential direction is to further explore its potential use in cancer therapy. Additionally, further studies could be conducted to explore its potential use as a drug to treat Alzheimer's disease. Additionally, further studies could be conducted to explore its potential use as an inhibitor of other enzymes. Finally, further studies could be conducted to explore its potential use as a drug for other diseases, such as Parkinson's disease.

Synthesis Methods

4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide can be synthesized in a variety of ways. One method involves the reaction of 4-bromo-3-formylbenzoic acid with dimethylformamide in the presence of sodium hydroxide. This reaction produces 4-bromo-3-formyl-N-methylbenzamide and sodium bromide as byproducts. Another method involves the reaction of 4-bromo-3-formylbenzoic acid with dimethylformamide in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction produces 4-bromo-3-formyl-N-methylbenzamide and sodium bromide as byproducts.

Scientific Research Applications

4-bromo-3-formyl-N-methylbenzamidermyl-N-methylbenzamide has been studied for its potential use in cancer therapy. It has been found to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme has been linked to the inhibition of tumor growth. Additionally, 4-bromo-3-formyl-N-methylbenzamide has been studied for its potential use as a drug to treat Alzheimer's disease. It has been found to reduce the levels of amyloid-beta peptide, which is thought to be a major contributor to the progression of Alzheimer's disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-formyl-N-methylbenzamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "N-methylbenzamide", "Bromine", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bisulfite" ], "Reaction": [ "Step 1: N-methylbenzamide is reacted with bromine in chloroform to yield 4-bromo-N-methylbenzamide.", "Step 2: The 4-bromo-N-methylbenzamide is then treated with sodium hydroxide and acetic anhydride to form 4-bromo-N-methylbenzamide acetate.", "Step 3: Sulfuric acid is added to the 4-bromo-N-methylbenzamide acetate to form 4-bromo-N-methylbenzamide.", "Step 4: The 4-bromo-N-methylbenzamide is then reacted with sodium nitrite and hydrochloric acid to form 4-bromo-3-nitro-N-methylbenzamide.", "Step 5: Sodium bisulfite is added to the 4-bromo-3-nitro-N-methylbenzamide to reduce the nitro group to an amino group, yielding 4-bromo-3-amino-N-methylbenzamide.", "Step 6: Finally, the 4-bromo-3-amino-N-methylbenzamide is oxidized with sodium periodate to form 4-bromo-3-formyl-N-methylbenzamide." ] }

CAS RN

1289208-90-7

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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